Ethyl 8-(4-hydroxyphenyl)octanoate
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Overview
Description
Ethyl 8-(4-hydroxyphenyl)octanoate is an ester compound characterized by the presence of an ethyl group attached to an octanoate chain, which is further substituted with a hydroxyphenyl group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most versatile method for preparing esters like Ethyl 8-(4-hydroxyphenyl)octanoate is through nucleophilic acyl substitution of an acid chloride with an alcohol . This reaction typically requires the presence of a base to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In industrial settings, esters are often produced through large-scale esterification processes. These processes may involve the use of catalysts to increase the reaction rate and yield. For example, sulfuric acid or p-toluenesulfonic acid can be used as catalysts in the esterification of carboxylic acids with alcohols .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(4-hydroxyphenyl)octanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reagent for the reduction of esters to alcohols.
Transesterification: Catalysts like sulfuric acid or sodium methoxide are often used.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Reduction: Produces primary alcohols.
Transesterification: Produces a new ester and alcohol.
Scientific Research Applications
Ethyl 8-(4-hydroxyphenyl)octanoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 8-(4-hydroxyphenyl)octanoate involves its interaction with various molecular targets and pathways. For example, its hydrolysis in biological systems can release active metabolites that exert biological effects. The ester bond can be cleaved by esterases, leading to the formation of the corresponding carboxylic acid and alcohol, which may interact with specific receptors or enzymes .
Comparison with Similar Compounds
Ethyl 8-(4-hydroxyphenyl)octanoate can be compared with other esters like ethyl acetate, ethyl propionate, and ethyl benzoate . While these compounds share similar ester functional groups, this compound is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties .
List of Similar Compounds
- Ethyl acetate
- Ethyl propionate
- Ethyl benzoate
Properties
CAS No. |
62889-62-7 |
---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
ethyl 8-(4-hydroxyphenyl)octanoate |
InChI |
InChI=1S/C16H24O3/c1-2-19-16(18)9-7-5-3-4-6-8-14-10-12-15(17)13-11-14/h10-13,17H,2-9H2,1H3 |
InChI Key |
MWPFTQHKIDPIFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
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